molecular formula C6H9N3O2 B12344720 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione

2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione

Cat. No.: B12344720
M. Wt: 155.15 g/mol
InChI Key: BWBGKYQZYPBQKA-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxypyrimidine: Lacks the ethyl group at the 5-position.

    5-Ethyl-2,4-diaminopyrimidine: Contains an additional amino group at the 4-position.

    6-Hydroxy-2-methylpyrimidine: Has a methyl group instead of an ethyl group at the 5-position.

Uniqueness

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring, as well as the ethyl group at the 5-position. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethyl-2-imino-1,3-diazinane-4,6-dione

InChI

InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h3H,2H2,1H3,(H3,7,8,9,10,11)

InChI Key

BWBGKYQZYPBQKA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=N)NC1=O

Origin of Product

United States

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